molecular formula C22H18N2O4S B15011966 4-[(1,1-Dioxido-1,2-benzothiazol-3-yl)(methyl)amino]phenyl 4-methylbenzoate

4-[(1,1-Dioxido-1,2-benzothiazol-3-yl)(methyl)amino]phenyl 4-methylbenzoate

Cat. No.: B15011966
M. Wt: 406.5 g/mol
InChI Key: VMHNIOXEDCCGEB-UHFFFAOYSA-N
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Description

4-[(1,1-dioxo-1H-1,2-benzisothiazol-3-yl)(methyl)amino]phenyl 4-methylbenzoate is an organic compound that belongs to the class of benzisothiazolinones. This compound is characterized by the presence of a benzisothiazole ring, which is known for its antimicrobial and preservative properties . The compound is used in various applications due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(1,1-dioxo-1H-1,2-benzisothiazol-3-yl)(methyl)amino]phenyl 4-methylbenzoate typically involves the reaction of 1,2-benzisothiazol-3-one with methylamine and 4-methylbenzoic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization and chromatography to obtain the final product with the desired specifications .

Chemical Reactions Analysis

Types of Reactions

4-[(1,1-dioxo-1H-1,2-benzisothiazol-3-yl)(methyl)amino]phenyl 4-methylbenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The reactions are typically carried out under mild to moderate conditions to prevent degradation of the compound .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and substituted benzisothiazoles, which have various applications in chemical and pharmaceutical industries .

Scientific Research Applications

4-[(1,1-dioxo-1H-1,2-benzisothiazol-3-yl)(methyl)amino]phenyl 4-methylbenzoate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-[(1,1-dioxo-1H-1,2-benzisothiazol-3-yl)(methyl)amino]phenyl 4-methylbenzoate involves the inhibition of microbial growth by disrupting the cell membrane and interfering with essential cellular processes. The compound targets specific enzymes and proteins within the microbial cells, leading to their inactivation and subsequent cell death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(1,1-dioxo-1H-1,2-benzisothiazol-3-yl)(methyl)amino]phenyl 4-methylbenzoate is unique due to its specific chemical structure, which imparts distinct properties such as enhanced stability and efficacy in antimicrobial applications. Its combination of a benzisothiazole ring with a methylbenzoate moiety makes it particularly effective in various industrial and medical applications .

Properties

Molecular Formula

C22H18N2O4S

Molecular Weight

406.5 g/mol

IUPAC Name

[4-[(1,1-dioxo-1,2-benzothiazol-3-yl)-methylamino]phenyl] 4-methylbenzoate

InChI

InChI=1S/C22H18N2O4S/c1-15-7-9-16(10-8-15)22(25)28-18-13-11-17(12-14-18)24(2)21-19-5-3-4-6-20(19)29(26,27)23-21/h3-14H,1-2H3

InChI Key

VMHNIOXEDCCGEB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)N(C)C3=NS(=O)(=O)C4=CC=CC=C43

Origin of Product

United States

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